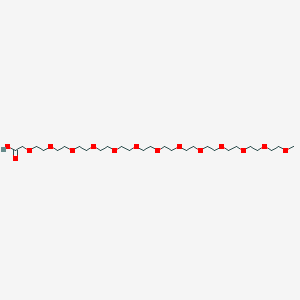
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid is a complex organic compound characterized by its long chain of ether linkages and a terminal carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid typically involves the stepwise addition of ethylene oxide units to a suitable initiator, followed by the introduction of a carboxylic acid group at the terminal position. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium methoxide to facilitate the polymerization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where ethylene oxide is reacted with a polyol initiator in the presence of a catalyst. The resulting polymer is then subjected to further chemical modifications to introduce the carboxylic acid functionality.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid can undergo various chemical reactions, including:
Oxidation: The terminal carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Investigated for its potential role in drug delivery systems due to its biocompatibility and ability to form micelles.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid involves its interaction with various molecular targets and pathways. The compound’s long chain and multiple ether linkages allow it to interact with cell membranes, potentially altering their properties and facilitating the delivery of other molecules. The terminal carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11,14,17,20,23,26,29,32,35-Tridecaoxatetracontan-40-ol: Similar structure but with a terminal alcohol group instead of a carboxylic acid.
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98,101,104,107,110,113,116,119,122,125,128,131,134,137,140,143-Octatetracontaoxapentatetracontahectan-145-ol: A much longer chain compound with similar ether linkages.
Uniqueness
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid is unique due to its specific chain length and the presence of a terminal carboxylic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or other molecular targets.
Propiedades
Fórmula molecular |
C27H54O15 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C27H54O15/c1-30-2-3-31-4-5-32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27(28)29/h2-26H2,1H3,(H,28,29) |
Clave InChI |
MOMQLSMKHOFTAJ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


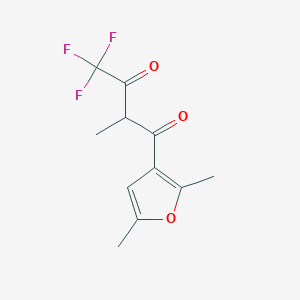
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
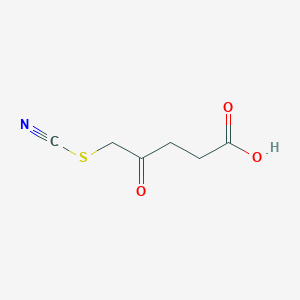
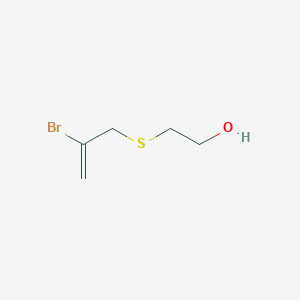
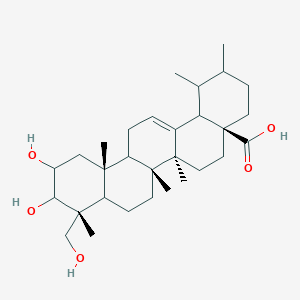
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
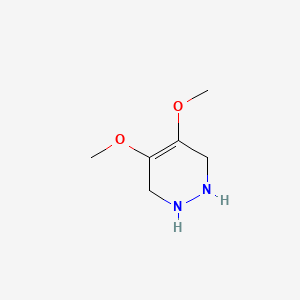
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)

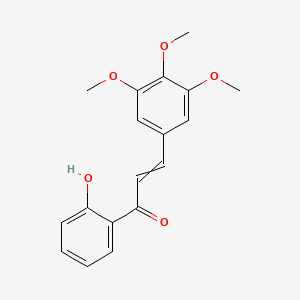

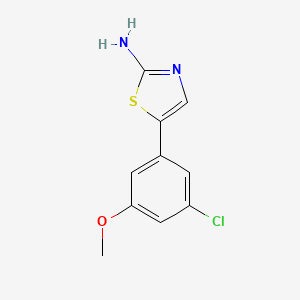
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
